molecular formula C15H15N3O3 B7849681 N-{2-[(4-nitrophenyl)amino]ethyl}benzamide

N-{2-[(4-nitrophenyl)amino]ethyl}benzamide

Cat. No.: B7849681
M. Wt: 285.30 g/mol
InChI Key: KYEJFPBXPJDXOK-UHFFFAOYSA-N
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Description

N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is a chemical compound characterized by its unique structure, which includes a benzamide group attached to an ethyl chain that is further linked to a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-nitrophenyl)amino]ethyl}benzamide typically involves the following steps:

  • Nitration: The starting material, aniline, undergoes nitration to form 4-nitroaniline.

  • Amination: The 4-nitroaniline is then reacted with ethylamine to form N-(4-nitrophenyl)ethylamine.

  • Benzoylation: Finally, the N-(4-nitrophenyl)ethylamine is treated with benzoyl chloride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-{2-[(4-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid are often used.

  • Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitrate esters.

  • Reduction: 4-amino derivatives.

  • Substitution: Amides and substituted benzamides.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research has investigated its use as a therapeutic agent, particularly in the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-{2-[(4-nitrophenyl)amino]ethyl}benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The benzamide group can interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

  • N-(4-nitrophenyl)acetamide

  • N-(4-nitrophenyl)propionamide

  • N-(4-nitrophenyl)butanamide

  • N-(4-nitrophenyl)pentanamide

Properties

IUPAC Name

N-[2-(4-nitroanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-15(12-4-2-1-3-5-12)17-11-10-16-13-6-8-14(9-7-13)18(20)21/h1-9,16H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEJFPBXPJDXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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